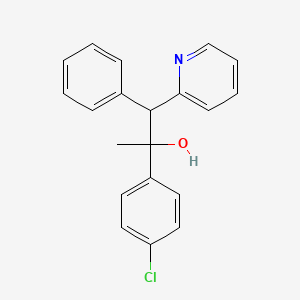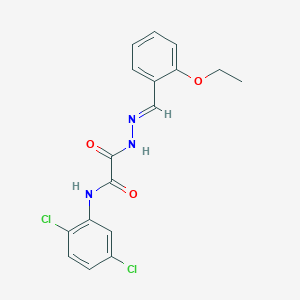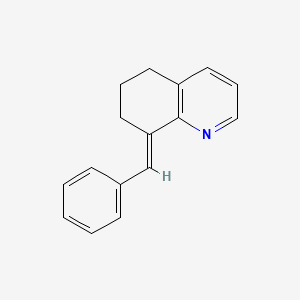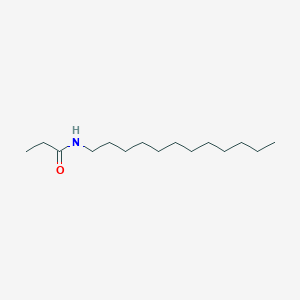
N-(3-aminopropyl)-N-ethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-aminopropyl)-N-ethylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to an ethyl group and a 3-aminopropyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-N-ethylacetamide typically involves the reaction of N-ethylacetamide with 3-aminopropylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:
N-ethylacetamide+3-aminopropylamine→this compound
The reaction is often conducted in the presence of a catalyst and under an inert atmosphere to prevent any side reactions. The temperature and pressure conditions are optimized to maximize the yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the final product is typically achieved through distillation or crystallization techniques.
化学反応の分析
Types of Reactions
N-(3-aminopropyl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitriles or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
科学的研究の応用
N-(3-aminopropyl)-N-ethylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-(3-aminopropyl)-N-ethylacetamide exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.
類似化合物との比較
Similar Compounds
- N-(3-aminopropyl)methacrylamide
- N-(2-aminoethyl)-3-aminopropyltriethoxysilane
- N-(6-aminohexyl)aminomethyltriethoxysilane
Uniqueness
N-(3-aminopropyl)-N-ethylacetamide is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to similar compounds. Its combination of an acetamide group with a 3-aminopropyl chain allows for versatile applications in various fields.
特性
分子式 |
C7H16N2O |
|---|---|
分子量 |
144.21 g/mol |
IUPAC名 |
N-(3-aminopropyl)-N-ethylacetamide |
InChI |
InChI=1S/C7H16N2O/c1-3-9(7(2)10)6-4-5-8/h3-6,8H2,1-2H3 |
InChIキー |
RPLYQULNDJPCKO-UHFFFAOYSA-N |
正規SMILES |
CCN(CCCN)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


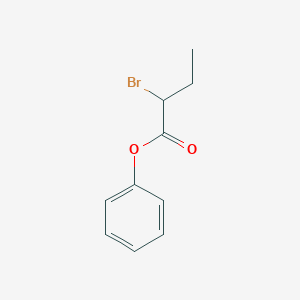

![N-Phenyl-2-[4-(phenylacetyl-hydrazonomethyl)-phenoxy]-acetamide](/img/structure/B12002465.png)


![9-Bromo-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002482.png)


